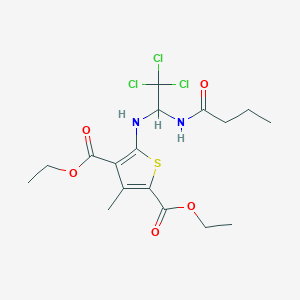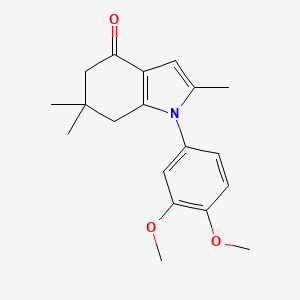
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important component of many natural and synthetic drugs .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . Theoretical calculations for the reaction pathway can be performed using methods like the Minnesota Global Hybrid functional M06-2X and a 6-31++G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of similar compounds involve several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be measured .Wissenschaftliche Forschungsanwendungen
Neo-Lignan Identification
- Context : Neo-lignans are a class of secondary metabolites in plants, having diverse applications in pharmaceuticals and biotechnology.
- Research Insight : A study on the identity of neo-lignans from Virola sebifera fruits revealed discrepancies in the physical and spectroscopic data of synthetic samples compared to those in the isolation paper, highlighting the importance of accurate identification in pharmaceutical applications (Harrowven, Newman, & Knight, 1998).
Polymorphism in Pharmaceuticals
- Context : Polymorphism in pharmaceuticals refers to the ability of a substance to exist in more than one form or crystal structure, which can affect drug stability and bioavailability.
- Research Insight : The polymorphism of a compound structurally related to 1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one was characterized using various techniques, including X-ray powder diffractometry and differential scanning calorimetry. This research aids in understanding how polymorphism impacts drug design and development (Miyamae et al., 1991).
Crystallography in Material Science
- Context : Crystallography is crucial in material science for understanding the arrangement of atoms in solids, which affects their properties and applications.
- Research Insight : The crystallographic study of compounds related to 1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one revealed specific P-O and Se-O interactions. These insights are valuable in designing materials with desired chemical and physical properties (Allen et al., 1990).
Synthesis in Organic Chemistry
- Context : Synthesis in organic chemistry is vital for creating new compounds with potential applications in various fields like medicine, agriculture, and technology.
- Research Insight : A study described the one-pot synthesis of 1,4-dihydropyridine derivatives, demonstrating the role of different substituents in affecting the self-assembly and crystal packing of compounds. This research is significant in the field of synthetic organic chemistry for the development of new compounds (Shashi, Prasad, & Begum, 2020).
Chemical Reactivity and Applications
- Context : Understanding the chemical reactivity of compounds is essential for their application in various chemical processes and product development.
- Research Insight : The study on the reactivity of 3-substituted indolin-2-ones in Vilsmeier-type reactions provides insights into the potential applications of these compounds in chemical synthesis (Black, Ivory, & Kumar, 1996).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes . For instance, Bevantolol, a compound with a similar structure, has been shown to interact with beta-1 adrenoceptors .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
For instance, Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can affect how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that it may alter cellular processes by interacting with its targets, leading to changes in cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules. For instance, the presence of other drugs could potentially affect the action of this compound through drug-drug interactions .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on similar compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of their properties, and exploration of their potential uses in various fields .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPBZFPYVFIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
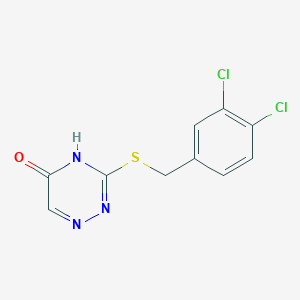
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
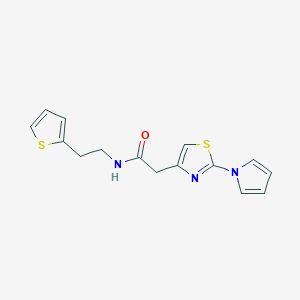
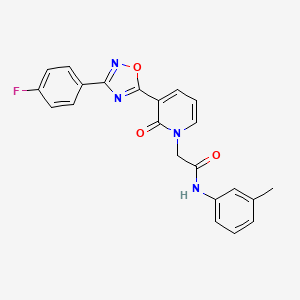
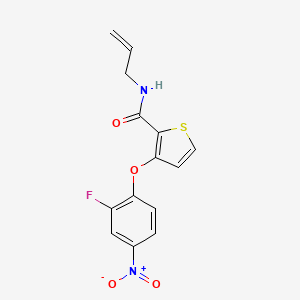
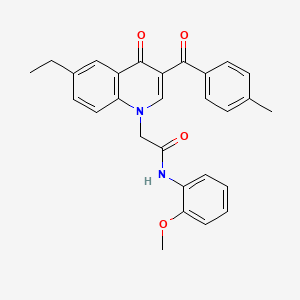
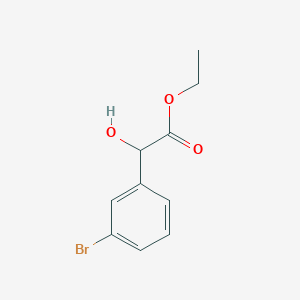
![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)
